molecular formula C15H17N3O2 B12550905 Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- CAS No. 821776-46-9

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-

Cat. No.: B12550905
CAS No.: 821776-46-9
M. Wt: 271.31 g/mol
InChI Key: TTYCTBFWNVNWEC-UHFFFAOYSA-N
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Description

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multiple steps. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the cyclopentyl-2-propenylamino group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl-2-propenylamino group can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a nitro group.

    Cyclopentane, 2-propenyl-: Lacks the benzonitrile and nitro groups, making it less complex.

Uniqueness

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is unique due to the presence of both the nitro and cyclopentyl-2-propenylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and research studies.

Properties

CAS No.

821776-46-9

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2

InChI Key

TTYCTBFWNVNWEC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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